(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate is a derivative of coumarin, a class of compounds known for their diverse biological activities. Coumarins are benzopyrone compounds that have a benzene ring fused to an α-pyrone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate typically involves the reaction of 7-hydroxy-4-methylcoumarin with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction is often carried out in an organic solvent such as dichloromethane, with triethylamine as a base to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted coumarin derivatives.
Scientific Research Applications
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and anticoagulant activities.
Industry: Utilized in the production of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of (4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate involves its interaction with various molecular targets. It is known to inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the antimicrobial properties of the compound. Additionally, it can interact with cellular pathways involved in inflammation and coagulation, contributing to its medicinal effects .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate
- 7-amino-4-methylcoumarin
- 2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
Uniqueness
(4-Methyl-2-oxochromen-7-yl) 2-methylpropanoate stands out due to its unique ester functional group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in synthetic chemistry and drug design, where specific functional groups are required for targeted biological activity .
Properties
CAS No. |
66185-67-9 |
---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-methylpropanoate |
InChI |
InChI=1S/C14H14O4/c1-8(2)14(16)17-10-4-5-11-9(3)6-13(15)18-12(11)7-10/h4-8H,1-3H3 |
InChI Key |
YHKLRONIWKBAQX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.